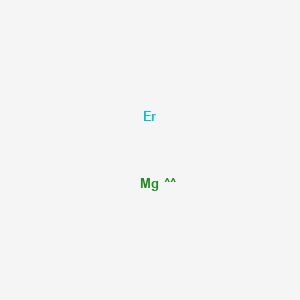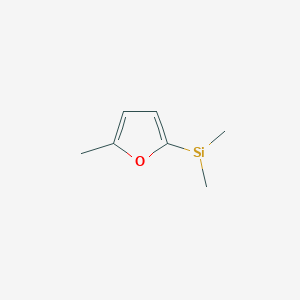
Dimethyl (5-methyl-2-furyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-(dimethylsilyl)-5-methyl-: is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structural modification, where a dimethylsilyl group is attached to the second carbon and a methyl group to the fifth carbon of the furan ring. This structural modification imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(dimethylsilyl)-5-methyl- typically involves the introduction of the dimethylsilyl group and the methyl group onto the furan ring through a series of organic reactions. One common method involves the use of organosilicon reagents and catalysts to achieve the desired substitution on the furan ring. For instance, the reaction of furan with dimethylchlorosilane in the presence of a base such as triethylamine can yield the dimethylsilyl-substituted furan. Subsequent methylation at the fifth position can be achieved using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of Furan, 2-(dimethylsilyl)-5-methyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 2-(dimethylsilyl)-5-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding furan oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dimethylsilyl and methyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include furan oxides, reduced furans, and various substituted furan derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Furan, 2-(dimethylsilyl)-5-methyl-: finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of Furan, 2-(dimethylsilyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Furan, 2-(dimethylsilyl)-5-methyl-: can be compared with other furan derivatives such as:
Furan, 2-methyl-: Lacks the dimethylsilyl group, resulting in different reactivity and applications.
Furan, 2-(trimethylsilyl)-5-methyl-: Similar structure but with a trimethylsilyl group, which may impart different chemical properties.
Furan, 2-(dimethylsilyl)-3-methyl-:
The unique combination of the dimethylsilyl and methyl groups in Furan, 2-(dimethylsilyl)-5-methyl- provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C7H11OSi |
|---|---|
Poids moléculaire |
139.25 g/mol |
InChI |
InChI=1S/C7H11OSi/c1-6-4-5-7(8-6)9(2)3/h4-5H,1-3H3 |
Clé InChI |
IBWBMCCLWADSMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


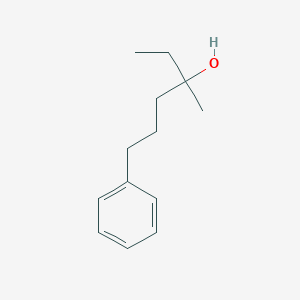
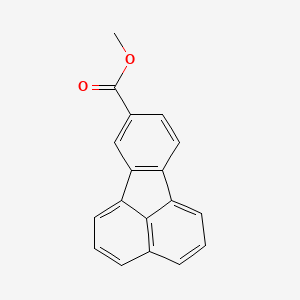
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
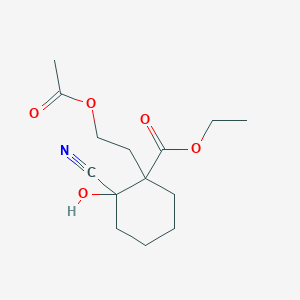
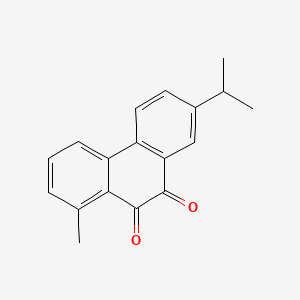
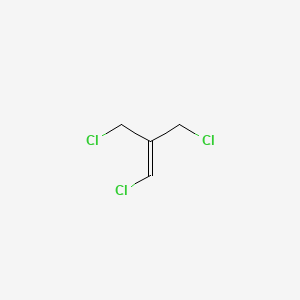
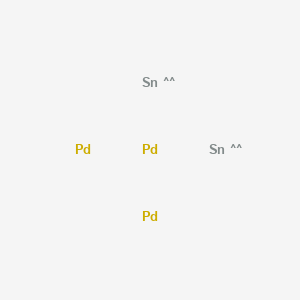


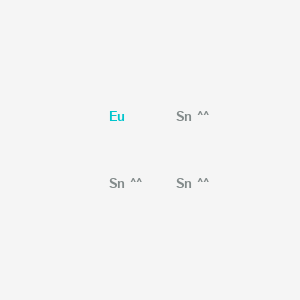

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
